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Compound of Interest

Compound Name: 4-nitro-1H-pyrazole-3-carbonitrile

Cat. No.: B1347220 Get Quote

An In-depth Examination of the Properties, Mechanisms, and Applications of a Promising

Bioactive Flavonoid

Abstract
6-Prenylnaringenin (6-PN), a naturally occurring prenylflavonoid predominantly found in hops

(Humulus lupulus), has garnered significant attention within the scientific community for its

diverse and potent biological activities. This technical guide provides a comprehensive

overview of 6-PN, with a focus on its physicochemical properties, multifaceted mechanisms of

action, and its current and potential applications in research and drug development. This

document is intended to serve as a detailed resource for researchers, scientists, and

professionals in the field of drug discovery and development, offering structured data, detailed

experimental methodologies, and visual representations of its molecular interactions.

Physicochemical Properties
6-Prenylnaringenin, a derivative of naringenin, is characterized by the presence of a prenyl

group at the C-6 position of the A ring, a structural feature that significantly enhances its

biological efficacy.[1] In its purified form, 6-PN appears as a crystalline, pale yellow solid.[2]

Table 1: Physicochemical Properties of 6-Prenylnaringenin
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Property Value Reference(s)

CAS Number 68236-13-5 [3]

Molecular Formula C₂₀H₂₀O₅ [3]

Molecular Weight 340.4 g/mol [3]

Melting Point 209–209.5 °C [2]

Water Solubility 1.55 mg/L [2]

Other Solubilities

Readily soluble in chloroform,

dichloromethane, ethyl

acetate, DMSO, acetone, and

methanol.

[2][4]

Appearance Crystalline pale yellow solid [2]

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-

hydroxyphenyl)-6-(3-

methylbut-2-enyl)-2,3-

dihydrochromen-4-one

[3]

Biological Activities and Mechanisms of Action
6-Prenylnaringenin exhibits a broad spectrum of biological effects, including anticancer,

neuroactive, and phytoestrogenic properties.[1] These activities are underpinned by its ability to

interact with various cellular targets and signaling pathways.

Anticancer Activity
6-PN has demonstrated significant antiproliferative effects in various cancer cell lines.[4] Its

anticancer mechanisms are multifaceted and include the induction of apoptosis-independent

cell death and the inhibition of histone deacetylases (HDACs).[5][6]

Table 2: In Vitro Anticancer Activity of 6-Prenylnaringenin
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Cell Line Cancer Type IC₅₀ (µM) Reference(s)

PC-3 Prostate Cancer 18.4 [4]

DU145 Prostate Cancer 29.1 [4]

One of the key mechanisms underlying its anticancer potential is the inhibition of HDACs. In

silico and in vitro studies have shown that 6-PN can fit into the binding pockets of HDACs,

chelating the zinc ion essential for their enzymatic activity.[6] This leads to hyperacetylation of

histones, altering gene expression and contributing to the reduction of cancer cell proliferation

and viability.[6]

Phytoestrogenic and Chemopreventive Effects
6-Prenylnaringenin is recognized for its phytoestrogenic properties, although they are

considered weaker than its isomer, 8-prenylnaringenin.[1] Its interaction with estrogen signaling

pathways is complex and can lead to chemopreventive outcomes. 6-PN acts as an agonist for

the aryl hydrocarbon receptor (AhR), which plays a crucial role in the metabolism of estrogens.

[7][8]

Activation of AhR by 6-PN leads to the upregulation of cytochrome P450 enzymes, particularly

CYP1A1.[7][8] This enzyme is responsible for the 2-hydroxylation of estrogens, a detoxification

pathway that produces less carcinogenic metabolites.[7] Furthermore, 6-PN can induce the

degradation of estrogen receptor alpha (ERα) through an AhR-dependent mechanism.[7] This

dual action of activating a detoxification pathway while promoting the degradation of a key

receptor in estrogen-dependent cancers highlights its potential as a chemopreventive agent.[1]

[7]

Below is a diagram illustrating the proposed signaling pathway for the chemopreventive action

of 6-Prenylnaringenin.
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Signaling Pathway of 6-Prenylnaringenin in Estrogen Metabolism
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Caption: Proposed mechanism of 6-PN in promoting estrogen detoxification.
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Neuroactive Properties
6-Prenylnaringenin exhibits neuroactive effects, primarily through its modulation of GABA-A

receptors.[1][9] It acts as a positive allosteric modulator of these receptors, which are the

primary inhibitory neurotransmitter receptors in the central nervous system.[1][10] This

modulation enhances the effect of GABA, leading to potential sedative, hypnotic, and analgesic

effects.[1] Studies suggest a dual mode of action, where 6-PN may act as a positive allosteric

modulator at the α+β- binding interface and as a null modulator at the flumazenil-sensitive

α+γ2- binding interface.[10]

The following diagram illustrates the workflow for investigating the modulatory effects of 6-PN

on GABA-A receptors.
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Experimental Workflow for GABAA Receptor Modulation
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Caption: Workflow for assessing 6-PN's effect on GABA-A receptors.
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to

facilitate the replication and further investigation of 6-Prenylnaringenin's biological activities.

Protocol: MCF-7 Cell Proliferation Assay
This assay is used to determine the effect of 6-PN on the proliferation of estrogen-receptor-

positive breast cancer cells.

Materials:

MCF-7 human breast cancer cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS), charcoal-stripped

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

6-Prenylnaringenin (dissolved in DMSO)

17β-Estradiol (positive control)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Humidified incubator (37°C, 5% CO₂)

Microplate reader

Methodology:
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Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin in a humidified incubator.

Hormone Deprivation: Before the experiment, switch the cells to DMEM with 5% charcoal-

stripped FBS for 3-4 days to deprive them of estrogens.

Seeding: Trypsinize the cells and seed them in 96-well plates at a density of 5 x 10³ cells per

well. Allow the cells to attach for 24 hours.

Treatment: Replace the medium with fresh hormone-deprived medium containing various

concentrations of 6-PN, 17β-estradiol (as a positive control), or vehicle (DMSO) alone.

Incubation: Incubate the plates for 6 days, replacing the medium with fresh treatment

medium on day 3.

MTT Assay: On day 6, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for 4 hours.

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the cell proliferation as a percentage of the vehicle control and determine

the IC₅₀ value for 6-PN.

Protocol: Aryl Hydrocarbon Receptor (AhR) Activation
Assay (XRE-Luciferase Reporter Assay)
This assay measures the ability of 6-PN to activate the AhR signaling pathway.[8]

Materials:

HepG2 or MCF-7 cells

Transient transfection reagent

XRE-luciferase reporter plasmid
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β-galactosidase expression vector (for normalization)

6-Prenylnaringenin (dissolved in DMSO)

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) (positive control)

Luciferase assay system

β-galactosidase assay kit

Luminometer

Methodology:

Cell Seeding: Seed HepG2 or MCF-7 cells in 24-well plates at a density that will result in 70-

80% confluency on the day of transfection.

Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the β-

galactosidase expression vector using a suitable transfection reagent according to the

manufacturer's protocol.

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing

various concentrations of 6-PN, TCDD, or vehicle (DMSO).

Incubation: Incubate the cells for another 24 hours.

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the

luciferase assay kit.

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer

according to the manufacturer's instructions.

β-galactosidase Assay: Measure the β-galactosidase activity in the same cell lysates for

normalization of transfection efficiency.

Analysis: Normalize the luciferase activity to the β-galactosidase activity and express the

results as fold induction over the vehicle control.
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Applications and Future Perspectives
6-Prenylnaringenin's diverse biological activities make it a compound of significant interest for

various applications.

Menopausal Symptoms: Due to its phytoestrogenic properties, 6-PN is already used in

commercially available hop extracts for the non-hormonal treatment of menopausal

symptoms.[1]

Cancer Therapy and Prevention: Its anticancer and chemopreventive mechanisms suggest

its potential as a lead compound for the development of novel cancer therapies, particularly

for hormone-dependent cancers.[1] Further research is warranted to explore its efficacy and

safety in vivo.

Neuropharmacology: The modulatory effects of 6-PN on GABA-A receptors open avenues

for its investigation as a potential sedative, hypnotic, or analgesic agent.[1]

Antimicrobial Agent: 6-PN also exhibits broad and potent antimicrobial properties, suggesting

its potential use in combating infectious diseases.[1]

Future research should focus on elucidating the precise molecular mechanisms of 6-PN in

more detail, conducting in vivo studies to validate its therapeutic potential, and exploring its

pharmacokinetic and pharmacodynamic profiles to optimize its delivery and efficacy.

Conclusion
6-Prenylnaringenin is a remarkable natural compound with a wide array of promising biological

activities. Its well-defined physicochemical properties, coupled with its multifaceted

mechanisms of action, position it as a strong candidate for further investigation in the fields of

oncology, endocrinology, and neuropharmacology. This technical guide provides a foundational

resource for researchers to build upon, with the aim of unlocking the full therapeutic potential of

this versatile flavonoid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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